

An In-depth Technical Guide to Dimethylphenylpiperazinium (DMPP)

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Compound of Interest

Compound Name: *Dimethylphenylpiperazinium*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphenylpiperazinium (DMPP) is a quaternary ammonium compound that acts as a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs). It exhibits a notable selectivity for ganglionic subtypes over muscle-type nAChRs, making it a valuable pharmacological tool for investigating the role of these receptors in various physiological processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacology, and key experimental applications of DMPP. Detailed summaries of its quantitative effects, experimental protocols, and associated signaling pathways are presented to facilitate its use in research and drug development.

Chemical and Physical Properties

DMPP is a synthetic compound with the following key identifiers and properties:

Property	Value	Reference
IUPAC Name	1,1-Dimethyl-4-phenylpiperazin-1-ium	[1] [2]
Chemical Formula	$C_{12}H_{19}N_2^+$	[1]
Molar Mass	191.29 g/mol	[1]
CAS Number	54-77-3 (iodide salt)	[2]
Appearance	White to off-white powder	
Solubility	Soluble in water	

Mechanism of Action

DMPP exerts its effects by directly binding to and activating neuronal nAChRs, which are ligand-gated ion channels. Its primary mechanism of action involves:

- Direct Agonism: DMPP binds to the agonist recognition sites on neuronal nAChRs, inducing a conformational change that opens the ion channel.[\[3\]](#)[\[4\]](#)
- Ion Influx: The opening of the nAChR channel allows for the rapid influx of cations, primarily Na^+ and Ca^{2+} , leading to depolarization of the neuronal membrane.[\[3\]](#)
- Neuronal Excitation: This depolarization increases the excitability of the neuron, leading to the generation of action potentials and subsequent neurotransmitter release.[\[4\]](#)

DMPP displays a preference for nAChRs located in autonomic ganglia, which are crucial for the transmission of signals in both the sympathetic and parasympathetic nervous systems.[\[4\]](#)

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the potency and efficacy of DMPP at various nAChR subtypes.

Table 3.1: Potency of DMPP at nAChR Subtypes

nAChR Subtype	Cell/Tissue Type	Assay Type	Parameter	Value	Reference
$\alpha 3\beta 4^*$	SH-SY5Y cells	Receptor Desensitization	DC ₅₀	1.8 μ M	[1]
Neuronal-type	Rat Dorsolateral Septal Neurones	Electrophysiology (Hyperpolarization)	Half-maximal response	3 μ M	[5]
Myenteric Neurons	Guinea Pig Small Intestine	Electrophysiology (ACh EC ₅₀ shift)	EC ₅₀ (ACh in presence of 10 μ M DMPP)	1481 μ M (from 242 μ M)	[3]

*Predominantly expressed subtype

Table 3.2: In Vivo Efficacy of DMPP

Animal Model	Response Measured	Dose	Effect	Reference
Anesthetized Mice	Sympathetic Cardiovascular Response (Pressor)	0.1 mg/kg (i.v.)	Significant increase in blood pressure, attenuated by $\alpha 7$ nAChR antagonist	[4]
Anesthetized Mice	Parasympathetic Cardiovascular Response (Bradycardia)	0.1 mg/kg (i.v.)	Pronounced decrease in heart rate, attenuated by $\alpha 4\beta 2$ nAChR antagonist	[4]

Signaling Pathways

Activation of nAChRs by DMPP initiates downstream signaling cascades that can modulate a variety of cellular functions, including inflammation and cell survival.

PI3K/Akt Signaling Pathway

DMPP has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
[6] This pathway is crucial for cell survival and proliferation.

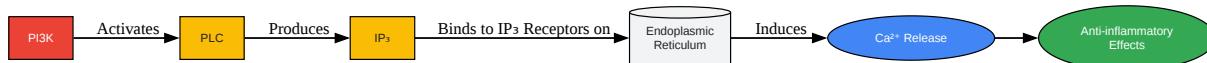


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Caption: DMPP-induced activation of the PI3K/Akt signaling pathway.

PLC-Mediated Calcium Signaling

Downstream of PI3K activation, DMPP can also stimulate Phospholipase C (PLC), leading to the mobilization of intracellular calcium.[6]



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Caption: PLC-mediated intracellular calcium release following DMPP stimulation.

Experimental Protocols

The following are representative protocols for studying the effects of DMPP in common experimental models.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

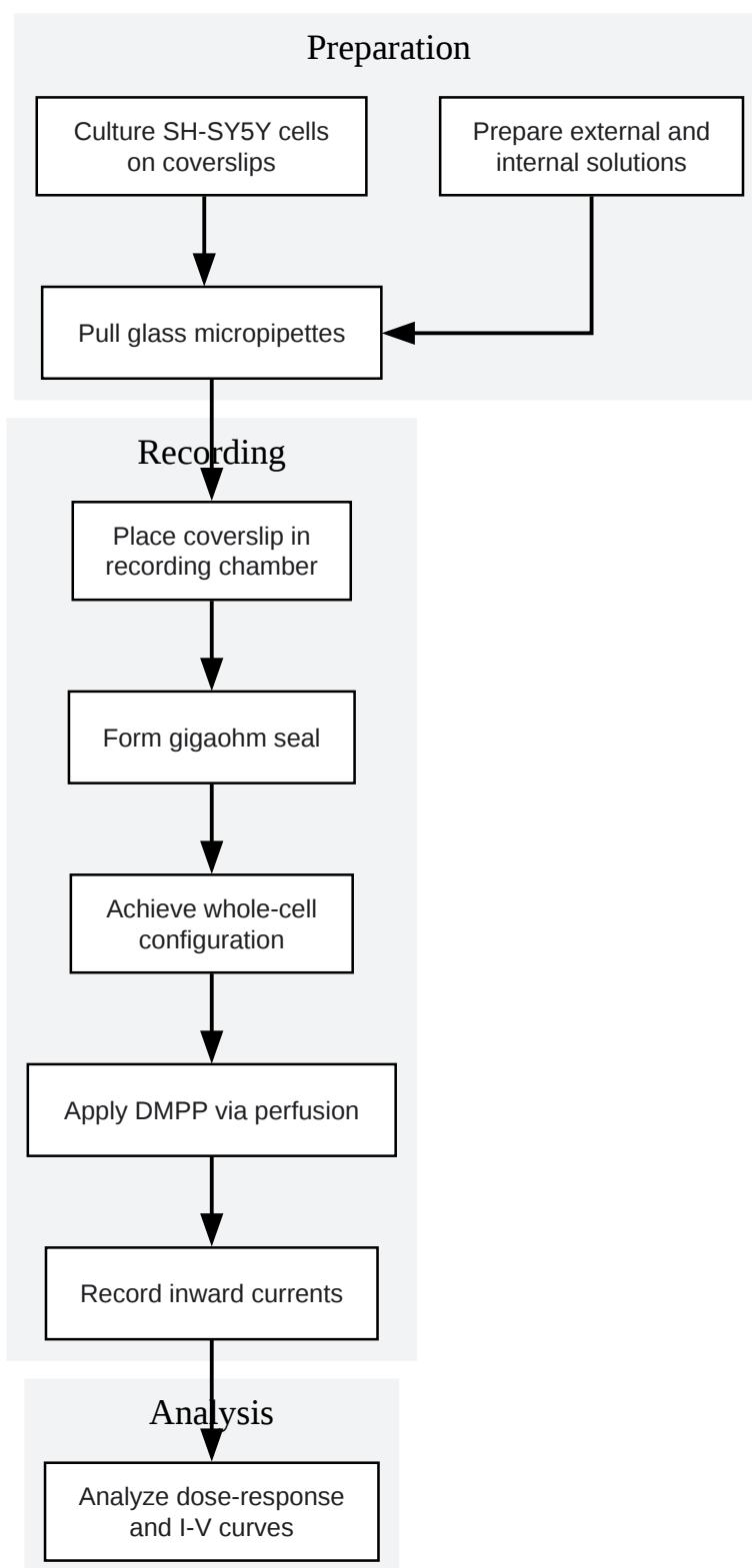
This protocol is designed to measure DMPP-induced currents in cultured neuronal cells (e.g., SH-SY5Y).

Materials:

- SH-SY5Y cells cultured on glass coverslips
- External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
- Internal solution (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2)
- DMPP stock solution (10 mM in deionized water)
- Patch-clamp amplifier and data acquisition system
- Microscope and micromanipulators

Procedure:

- Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.
- Pull borosilicate glass microelectrodes to a resistance of 3-5 MΩ when filled with internal solution.
- Approach a cell with the micropipette and form a gigaohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a membrane potential of -60 mV.
- Apply DMPP at various concentrations (e.g., 0.1 μM to 100 μM) via a perfusion system.
- Record the resulting inward currents.
- Wash out the DMPP with external solution between applications.
- Analyze the current-voltage relationship and dose-response curves.



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Caption: Workflow for whole-cell patch-clamp recording of DMPP-induced currents.

Isolated Tissue Preparation: Guinea Pig Ileum Longitudinal Muscle

This protocol is used to assess the contractile or relaxant effects of DMPP on smooth muscle.

Materials:

- Guinea pig
- Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 Glucose, gassed with 95% O₂ / 5% CO₂
- DMPP stock solution
- Organ bath with isometric force transducer

Procedure:

- Humanely euthanize a guinea pig according to approved protocols.
- Isolate a segment of the terminal ileum.
- Gently remove the longitudinal muscle-myenteric plexus layer.
- Mount the tissue strip in an organ bath containing Krebs-Henseleit solution at 37°C.
- Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes.
- Record baseline contractile activity.
- Add DMPP cumulatively to the organ bath to construct a concentration-response curve.
- Record the changes in muscle tension.
- Analyze the data to determine EC₅₀ and maximal response.

In Vivo Cardiovascular Monitoring in Anesthetized Mice

This protocol is for evaluating the effects of DMPP on heart rate and blood pressure.[\[4\]](#)

Materials:

- Male C57BL/6 mice
- Urethane anesthetic
- Catheters for cannulation of the carotid artery and jugular vein
- Pressure transducer and data acquisition system
- DMPP solution for intravenous injection

Procedure:

- Anesthetize the mouse with urethane (1.2 g/kg, i.p.).
- Perform a tracheotomy to ensure a clear airway.
- Cannulate the right carotid artery and connect it to a pressure transducer to monitor blood pressure and heart rate.
- Cannulate the left jugular vein for intravenous drug administration.
- Allow the animal to stabilize for at least 20 minutes.
- Administer a bolus injection of DMPP (e.g., 0.1 mg/kg) via the jugular vein catheter.
- Record the immediate and sustained changes in mean arterial pressure and heart rate.
- To investigate receptor subtypes, pre-treat with selective antagonists (e.g., for $\alpha 7$ or $\alpha 4\beta 2$ nAChRs) before DMPP administration.
- At the end of the experiment, humanely euthanize the animal.

Applications in Research and Drug Development

DMPP serves as a critical tool in several areas of research:

- Autonomic Neuroscience: Investigating the function of ganglionic nAChRs in sympathetic and parasympathetic signaling.[4]
- Neurotransmitter Release: Studying the role of presynaptic nAChRs in modulating the release of various neurotransmitters.
- Inflammation Research: Elucidating the "cholinergic anti-inflammatory pathway" and the role of nAChRs on immune cells.[6]
- Drug Discovery: Serving as a reference compound for the development of more selective nAChR agonists and antagonists with therapeutic potential in pain, inflammation, and neurodegenerative diseases.

Conclusion

Dimethylphenylpiperazinium (DMPP) is a well-characterized and selective ganglionic nAChR agonist. Its distinct pharmacological profile makes it an indispensable tool for the functional characterization of neuronal nAChRs and the exploration of their physiological and pathophysiological roles. The quantitative data, experimental protocols, and signaling pathway information provided in this guide are intended to support the continued use of DMPP in advancing our understanding of nicotinic cholinergic systems and in the development of novel therapeutics.

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